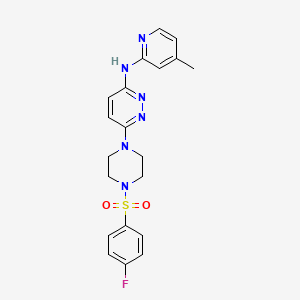
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide, also known as DQ-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. DQ-1 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a wide range of experimental settings.
Applications De Recherche Scientifique
Structural Modifications and Biological Activities
- A study on bis(substituted aminoalkylamino)anthraquinones evaluated the relationship between certain side chains and antineoplastic activity, highlighting the importance of specific structural features for biological efficacy (Zee-Cheng et al., 1979). Although not directly about N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide, this research underscores the significance of structural modification in enhancing antineoplastic properties.
- Research on novel 1,2-bis-quinolinyl-1,4-naphthoquinones delved into ERK2 inhibition, cytotoxicity, and molecular docking studies, providing insights into the antineoplastic activities of quinolinyl-naphthoquinone derivatives (Aly et al., 2018). This indicates the potential of similar compounds for chemotherapeutic applications.
Synthesis and Material Applications
- The synthesis of Dimethyl Dicarbamates Derived from 1,2,3,4-Tetrahydro-4-oxoquinazolines and 1,2-Dihydronaphth[1,2-d]-oxazole was reported, showcasing the versatility of naphthoquinoline derivatives in chemical synthesis (White & Baker, 1990). This highlights the potential for developing new compounds with diverse applications.
- Novel 1,8-naphthalimide derivatives were explored for standard-red organic light-emitting device (OLED) applications, demonstrating the utility of naphthalimide-based compounds in materials science (Luo et al., 2015). This suggests that similar structural frameworks could be valuable in electronic and photonic applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide involves the condensation of 2-ethoxy-1-naphthoic acid with 2-amino-3,4-dimethylquinoline followed by acylation with ethyl chloroformate and subsequent reduction with sodium borohydride.", "Starting Materials": ["2-ethoxy-1-naphthoic acid", "2-amino-3,4-dimethylquinoline", "ethyl chloroformate", "sodium borohydride"], "Reaction": ["Step 1: Condensation of 2-ethoxy-1-naphthoic acid with 2-amino-3,4-dimethylquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide intermediate.", "Step 2: Acylation of the intermediate with ethyl chloroformate in the presence of a base such as triethylamine to form the corresponding ethyl ester.", "Step 3: Reduction of the ethyl ester with sodium borohydride in the presence of a solvent such as methanol to yield the final product, N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide."] } | |
Numéro CAS |
851406-56-9 |
Formule moléculaire |
C26H26N2O3 |
Poids moléculaire |
414.505 |
Nom IUPAC |
N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide |
InChI |
InChI=1S/C26H26N2O3/c1-4-31-22-12-11-18-7-5-6-8-20(18)23(22)26(30)27-14-13-19-15-21-16(2)9-10-17(3)24(21)28-25(19)29/h5-12,15H,4,13-14H2,1-3H3,(H,27,30)(H,28,29) |
Clé InChI |
GBAXZRLWOSDNNB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=CC(=C4NC3=O)C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



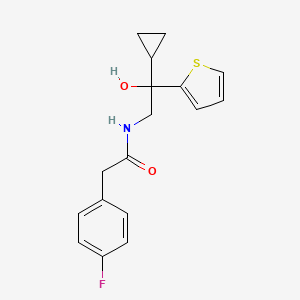
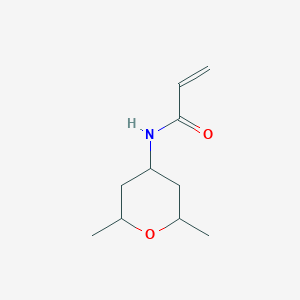
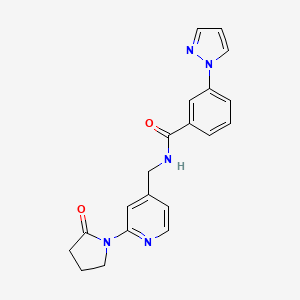

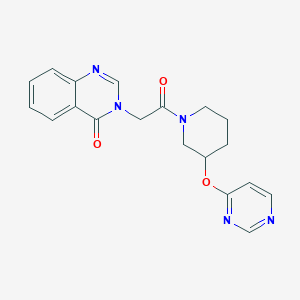
![N-(3,4-dimethoxybenzyl)-4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2552916.png)
![2-{[3-(Ethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy}propanoic acid](/img/structure/B2552917.png)
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2552919.png)
![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2552920.png)
![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2552921.png)
![ethyl N-{[benzyl(cyanomethyl)carbamoyl]methyl}-N-methylcarbamate](/img/structure/B2552922.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2552923.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2552926.png)
